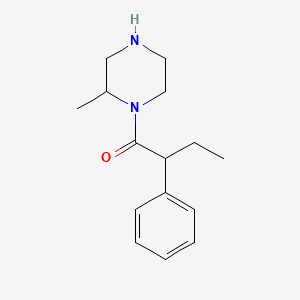
1-(2,4-Dinitrophenyl)-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,4-Dinitrophenyl)-2-methylpiperazine” is a chemical compound. It is related to 2,4-Dinitrophenylhydrazine (DNPH), a hydrazine derivative, which is a potential mutagenic agent . DNPH is a red to orange solid and is relatively sensitive to shock and friction .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, novel Schiff bases of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Molecular Structure Analysis
The molecular and crystal structure of DNPH has been analyzed . The intra- and intermolecular hydrogen bonds in DNPH have been investigated by vibrational spectroscopic analysis .Chemical Reactions Analysis
The reaction of DNPH with aldehydes and ketones results in yellow, orange, or reddish-orange precipitates . This reaction is an example of an addition-elimination reaction: nucleophilic addition of the -NH2 group to the C=O carbonyl group, followed by the elimination of a H2O molecule .Physical And Chemical Properties Analysis
DNPH is a red to orange solid . It is a flammable solid and is harmful if swallowed . It appears as a dark orange or dark red powder .Wissenschaftliche Forschungsanwendungen
Dinitrophenyl Derivatives in Protein Sequencing
Dinitrophenyl (DNP) derivatives of amino acids have been foundational in protein sequencing efforts since their first application by Sanger for insulin sequencing. Their utility has persisted, largely due to the methodological simplicity and reliability of identifying these derivatives, especially through techniques like Thin Layer Chromatography (TLC). This area of application suggests a significant role in biochemical research, especially in understanding protein structure and function (Bhushan & Reddy, 1989).
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine is a versatile scaffold in medicinal chemistry, particularly for the development of compounds targeting the central nervous system (CNS). Despite being primarily associated with CNS structures, the phenylpiperazine derivatives have been suggested for exploration in other therapeutic areas. This underscores the 'druglikeness' of this molecular framework and its potential to yield new classes of therapeutic agents (Maia, Tesch, & Fraga, 2012).
Environmental and Biological Interactions of Dinitrophenolic Compounds
Dinitrophenolic compounds, such as 2,4-dinitrophenol (DNP), have been studied for their reproductive toxicity in experimental animals. Research in this area has focused on elucidating the potential risks and mechanisms of toxicity, which can inform safety assessments and regulatory policies (Matsumoto, Hirose, & Ema, 2008).
Wirkmechanismus
Target of Action
It is known that 2,4-dinitrophenol (dnp), a related compound, acts as an uncoupling agent in mitochondria, disrupting the proton gradient and leading to the rapid loss of atp .
Mode of Action
Dnp, a structurally similar compound, causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat . This results in increased energy expenditure and potential hyperthermia .
Biochemical Pathways
Dnp is known to disrupt oxidative phosphorylation in mitochondria . This disruption leads to an increase in metabolic rate and potential weight loss, but can also lead to dangerous side effects such as hyperthermia .
Pharmacokinetics
Studies on dnp have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can impact the bioavailability of the compound.
Result of Action
Dnp is known to cause rapid loss of atp, leading to increased energy expenditure and potential weight loss . This can also lead to dangerous side effects such as hyperthermia .
Action Environment
Factors such as ph and temperature can potentially influence the action of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(2,4-Dinitrophenyl)-2-methylpiperazine plays a significant role in biochemical reactions, particularly in the context of oxidative phosphorylation. It acts as an uncoupling agent, disrupting the proton gradient across the mitochondrial membrane, which leads to the dissipation of energy as heat rather than the production of ATP . This compound interacts with various enzymes and proteins, including pentaerythritol tetranitrate reductase, which is involved in its metabolic pathway . The nature of these interactions often involves the binding of the dinitrophenyl group to specific active sites on the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in neuronal cells, leading to changes in the levels of reactive oxygen species (ROS) and affecting neurotransmitter release . Additionally, it impacts cellular metabolism by increasing the metabolic rate and promoting fat metabolism, which has been observed in studies involving weight loss .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to uncouple oxidative phosphorylation. This compound binds to the mitochondrial membrane and disrupts the proton gradient, leading to a decrease in ATP production and an increase in heat generation . It also interacts with various biomolecules, including enzymes and proteins, through its dinitrophenyl group, which can inhibit or activate these molecules. For example, it has been shown to inhibit the activity of certain enzymes involved in energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can promote weight loss and increase metabolic rate without significant adverse effects . At higher doses, it can cause toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to energy metabolism. It interacts with enzymes such as pentaerythritol tetranitrate reductase, which plays a role in its metabolic breakdown . This compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative phosphorylation and fat metabolism . The dinitrophenyl group is a critical component in these interactions, facilitating the binding to specific enzymes and modulating their activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its uncoupling effects . The distribution of this compound can vary based on the cell type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it disrupts the proton gradient and affects ATP production . This compound can also localize to other organelles, such as the Golgi apparatus and lysosomes, where it may be involved in additional biochemical processes . The targeting of this compound to specific compartments is often mediated by post-translational modifications and targeting signals that direct it to the appropriate organelles.
Eigenschaften
IUPAC Name |
1-(2,4-dinitrophenyl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-8-7-12-4-5-13(8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQFQFFZQLXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


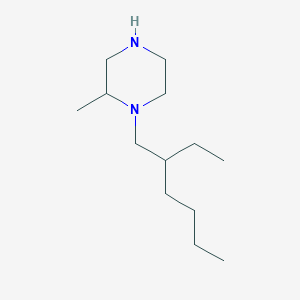
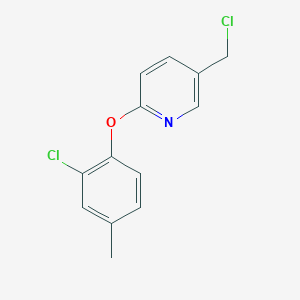
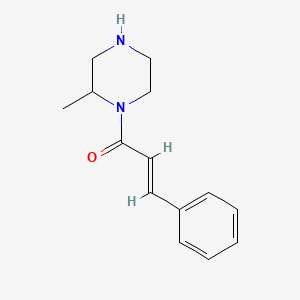
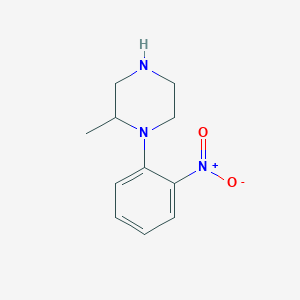
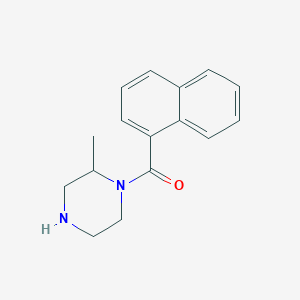


![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
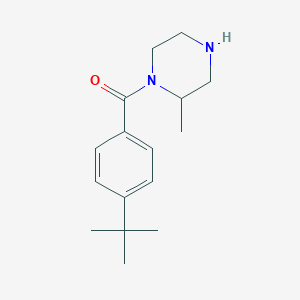
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)

